{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride
Description
{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with methyl groups at positions 2 and 6, and a methanamine group at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.
Properties
IUPAC Name |
(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.2ClH/c1-5-4-11-7(3-9)6(2)10-8(11)12-5;;/h4H,3,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKBJCKIMQUIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo-thiazole ring.
Introduction of the Methanamine Group: The methanamine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the imidazo-thiazole intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of {2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
COX-2 Inhibitors: Role of Substituents at C-5
Key Compound : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
- Structure : Shares the imidazo[2,1-b]thiazole scaffold with the target compound but includes a 4-(methylsulfonyl)phenyl group at position 6 and a dimethylamine at C-4.
- Activity : Potent COX-2 inhibitor with IC₅₀ = 0.08 µM and selectivity index (COX-2/COX-1) = 313.7 .
- SAR Insight : The size and type of the amine group at C-5 critically influence potency and selectivity. Dimethylamine substituents optimize COX-2 binding, while bulkier groups reduce activity .
Comparison :
- The target compound lacks the 4-(methylsulfonyl)phenyl group at position 6, which is crucial for COX-2 inhibition in compound 6a. However, its dihydrochloride form may improve bioavailability compared to neutral analogs.
Antimicrobial Carboxamide Derivatives
Key Compounds :
ND-11543 : N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide
- Structure : Carboxamide derivative with a trifluoromethylpyridinyl-piperazine group.
- Activity : Exhibits antimicrobial activity with MIC = 6.25 µg/mL against bacterial strains .
Compound 67 : A related imidazo-thiazole-carboxamide analog.
Comparison :
- The target compound’s methanamine group differs from the carboxamide moiety in ND-11543. This substitution likely shifts the biological target, as carboxamides are optimized for microbial enzyme inhibition.
Anticancer Thiadiazole Derivatives
Key Compound : 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide derivatives
Comparison :
Physicochemical and Commercial Considerations
- Solubility: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogs like {2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanol () .
- Commercial Availability : The target compound is listed in CymitQuimica’s catalog as a building block (Ref: 3D-CXB36223), emphasizing its utility in medicinal chemistry .
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Biological Activity
{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazole and thiazole ring system with two methyl groups at the 2 and 6 positions of the imidazole ring. This unique structure contributes to its chemical reactivity and interaction with biological targets.
Key Structural Features:
- Imidazole and Thiazole Rings: These rings are known for their roles in various biological processes.
- Methyl Substituents: The presence of methyl groups enhances the lipophilicity and biological activity of the compound.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains. For instance, derivatives of thiazole compounds often display significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Anticancer Potential
The anticancer activity of this compound has been documented in several studies. The compound's mechanism involves inducing apoptosis in cancer cells through various pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin. The compound was particularly effective against human melanoma cells (WM793) and glioblastoma cells (U251), suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity. The study highlighted the importance of the thiazole moiety in enhancing antibacterial effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the imidazole or thiazole rings can significantly alter the biological activity. For instance:
- Methyl Substitution: Methyl groups at specific positions enhance the lipophilicity and improve cellular uptake.
- Ring Modifications: Altering substituents on the thiazole ring can increase potency against specific cancer cell lines or pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
